Ethyl 3-(methylthio)phenyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanyl-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUNHROPUOFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Ethyl 3 Methylthio Phenyl Sulfide Analogs
Oxidative Transformations of Sulfides to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. The challenge in oxidizing "Ethyl 3-(methylthio)phenyl sulfide" lies in achieving selectivity, as either one or both sulfur atoms can be oxidized.
Various catalytic systems have been developed for the aerobic oxidation of sulfides, offering greener alternatives to traditional stoichiometric oxidants.
Molecular Bromine/Sodium Nitrite (B80452): This system is known to catalyze the aerobic oxidation of sulfides. The reaction typically proceeds under mild conditions. For a substrate like "Ethyl 3-(methylthio)phenyl sulfide (B99878)," careful control of stoichiometry would be crucial to achieve selective oxidation of one sulfur atom over the other.
Polyoxometalates: These metal-oxygen clusters are versatile oxidation catalysts. Their catalytic activity can be tuned by altering their composition. The oxidation of aryl sulfides using polyoxometalates often shows high efficiency.
Molybdenum-Based Catalysts: Molybdenum complexes are effective catalysts for sulfide oxidation. The catalytic cycle often involves the formation of a high-valent molybdenum-oxo species that acts as the active oxidant.
Tantalum Carbide and Niobium Carbide: These materials have emerged as robust and recyclable catalysts for the oxidation of sulfides using hydrogen peroxide. Tantalum carbide generally favors the formation of sulfoxides, while niobium carbide tends to promote oxidation to the sulfone stage.
Table 1: Illustrative Catalytic Aerobic Oxidation of an Analogous Aryl Sulfide
| Catalyst System | Oxidant | Product(s) | Selectivity (Sulfoxide:Sulfone) |
|---|---|---|---|
| MoO2(acac)2 | O2 | Aryl Sulfoxide (B87167) / Aryl Sulfone | Variable |
| H3PMo12O40 | O2 | Aryl Sulfoxide | High |
| TaC | H2O2 | Aryl Sulfoxide | >95:5 |
| NbC | H2O2 | Aryl Sulfone | <5:95 |
Disclaimer: This table presents typical results for the oxidation of analogous aryl sulfides and is intended for illustrative purposes only. Specific results for "this compound" would require experimental verification.
The photochemical oxidation of sulfides can proceed through different mechanisms, often involving reactive oxygen species. For aryl sulfides, irradiation in the presence of a photosensitizer and oxygen can lead to the formation of singlet oxygen, which then reacts with the sulfide to form a persulfoxide intermediate. This intermediate can then oxidize a second molecule of the sulfide to yield two molecules of the sulfoxide. Alternatively, electron transfer from the sulfide to the excited sensitizer can generate a sulfide radical cation, which then reacts with superoxide.
Achieving chemo- and regioselectivity in the oxidation of "this compound" is a significant synthetic challenge. The two sulfur atoms, being in slightly different electronic environments, may exhibit different reactivities. The methylthio group, being less sterically hindered, might be more susceptible to oxidation. However, the electronic influence of the ethylthio group on the aromatic ring could also play a role. Selective oxidation to a monosulfoxide would likely require mild and controlled reaction conditions.
Enzymes, such as chloroperoxidase, can catalyze the enantioselective oxidation of sulfides to sulfoxides. These biocatalytic systems operate under mild conditions and can provide high levels of stereocontrol. The active site of the enzyme would interact with the substrate, "this compound," to favor the oxidation of one of the prochiral sulfur atoms, potentially leading to a single enantiomer of the corresponding sulfoxide.
Pummerer-Type Rearrangements and Related Reactivity at the Sulfur Center
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. It involves the conversion of a sulfoxide to an α-acyloxythioether upon treatment with an acid anhydride.
For "this compound" to undergo a classical Pummerer rearrangement, it would first need to be oxidized to the corresponding sulfoxide. For instance, oxidation of the ethylthio group would yield an ethylsulfinyl group. This sulfoxide, having α-hydrogens on the ethyl group, could then undergo a Pummerer rearrangement in the presence of acetic anhydride.
The aromatic Pummerer reaction is a variation where the sulfoxide is part of an aromatic system. In this case, activation of the sulfoxide can lead to an electrophilic species that can be attacked by a nucleophile at the aromatic ring, typically at the para position. If the methylthio group of "this compound" were oxidized to a methylsulfinyl group, it could potentially undergo an aromatic Pummerer-type reaction.
Table 2: Potential Pummerer Rearrangement Products of Oxidized "this compound"
| Oxidized Group | Reagent | Potential Product |
|---|---|---|
| Ethylsulfinyl | Acetic Anhydride | α-Acetoxy-α-(3-(methylthio)phenylthio)ethane |
| Methylsulfinyl | Acetic Anhydride | Not applicable (no α-hydrogens) |
| Methylsulfinyl (Aromatic Pummerer) | Trifluoroacetic Anhydride | para-Substituted trifluoroacetoxy-thioanisole derivative |
Disclaimer: This table illustrates the hypothetical products of Pummerer rearrangements based on the structure of "this compound" and general reaction mechanisms. Experimental validation is necessary.
Interrupted and Vinylogous Pummerer Pathways
The Pummerer reaction and its variants represent a powerful tool for the functionalization of sulfides via their corresponding sulfoxides. In the classical Pummerer reaction, the activation of a sulfoxide with an activating agent like acetic anhydride leads to an α-substituted sulfide. semanticscholar.org However, several alternative pathways exist, including interrupted and vinylogous Pummerer reactions, which expand the synthetic utility of this transformation. semanticscholar.orgnsf.gov
The interrupted Pummerer reaction occurs when a nucleophile attacks the sulfur atom of the activated sulfoxide intermediate directly, rather than abstracting an α-proton. This leads to products where the nucleophile is incorporated at the sulfur atom. semanticscholar.org
The vinylogous Pummerer reaction is observed in activated vinyl sulfoxides. In this pathway, deprotonation occurs at the γ-position, followed by nucleophilic attack at the same carbon, effectively extending the reactivity through the double bond. semanticscholar.org Recent studies have unraveled two distinct pathways for Pummerer cyclization: a vinyl sulfide pathway and an acyl oxonium ion pathway, which have broadened the scope of this reaction. nih.govfigshare.com The vinyl sulfide pathway can be facilitated by Brønsted-enhanced Lewis acidity, allowing the vinyl sulfide to serve as a key intermediate for the cyclization. nsf.govoregonstate.edu
Table 1: Overview of Pummerer Reaction Pathways
| Pathway | Description | Key Intermediate |
| Classical | Nucleophilic attack on an α-proton of the activated sulfoxide. | Thionium (B1214772) ion |
| Interrupted | Direct nucleophilic attack on the sulfur atom of the activated intermediate. | Sulfonium species |
| Vinylogous | Deprotonation at the γ-position of an activated vinyl sulfoxide. | Extended conjugated system |
| Additive | A second nucleophilic addition at the α-position of the vinylogous intermediate. | α,β-disubstituted sulfide |
Formation and Chemistry of Sulfur Radical Cation Complexes
Sulfur radical cations are significant reactive intermediates in the one-electron oxidation of sulfides. researchgate.net Their formation and subsequent reactions are of interest in various fields, including organic synthesis and biological chemistry. researchgate.net
Once formed, sulfur radical cations can undergo various decay and fragmentation pathways. In the presence of other functional groups, intramolecular stabilization can occur through the formation of 2-center-3-electron (2c-3e) bonds with heteroatoms like nitrogen (S∴N) or oxygen (S∴O). chimia.ch The stability and lifetime of these radical cations are significantly influenced by such interactions. chimia.ch
The decay of these radical cations can proceed through different mechanisms depending on the reaction conditions, such as pH. For instance, methionine-containing radical cations stabilized by an S∴N bond can decay via conversion to an S∴S+ radical cation at low pH, or through hydrolytic cleavage at near-neutral pH. chimia.ch Fragmentation of radical cations can also be initiated by the attack of other radical species, leading to bond cleavage and the formation of new radical intermediates. researchgate.net
The oxidation of sulfides to sulfoxides can proceed through radical pathways involving sulfur radical cations. One proposed mechanism involves the reaction of a sulfur radical cation with superoxide. acs.org This reaction is thought to proceed through a persulfoxide intermediate, which can then react with another sulfide molecule to yield two equivalents of the sulfoxide. acs.org
In aqueous solutions, this persulfoxide intermediate may add a water molecule to form a hydroperoxy sulfurane before reacting with a second sulfide. acs.org At higher pH, hydroxide ions can compete with superoxide, leading to alternative, less efficient pathways for sulfoxide formation. acs.org One such pathway involves the formation of hydroxysulfuranyl radicals, which then react with oxygen. acs.org
Other Functional Group Transformations and Derivatizations
Beyond the Pummerer reaction and radical cation chemistry, aryl sulfides undergo other important transformations, including the formation of sulfonium salts and sulfimides.
Sulfonium salts are compounds with a positively charged sulfur atom bonded to three organic substituents. researchgate.net They are valuable reagents in organic synthesis, acting as alkylating agents and precursors for sulfur ylides. researchgate.net Aryl sulfonium salts can be synthesized through several methods. A common approach is the reaction of an aryl sulfide with an alkyl halide.
Another method involves the arylation of dialkyl sulfides using diaryliodonium salts. nih.gov Alternatively, sulfoxides can be used as starting materials. For instance, reaction of a sulfoxide with an organometallic reagent, such as a Grignard reagent, can yield a sulfonium salt. thieme-connect.de A one-pot synthesis of aryl sulfoxides and sulfonium salts from sulfinic acid has also been reported. rsc.org
Table 2: Selected Methods for Sulfonium Salt Synthesis
| Starting Material | Reagent(s) | Product Type |
| Aryl sulfide | Alkyl halide | Alkyl aryl sulfonium salt |
| Dialkyl sulfide | Diaryliodonium salt | Dialkyl aryl sulfonium salt |
| Sulfoxide | Grignard reagent | Triaryl/alkyl sulfonium salt |
| Sulfide compound | Perfluoroalkanesulfonic anhydride | Sulfonium salt |
| Arenes | Diphenyl sulfoxide, P2O5/MeSO3H | Aryl(diphenyl)sulfonium salt |
Sulfimides are compounds containing a sulfur-nitrogen double bond. The synthesis of sulfimides from sulfides is a well-established transformation. A common method involves the reaction of a sulfide with an N-haloamide, such as chloramine-T, in the presence of a base.
Reactivity with Electrophiles and Nucleophiles
The reactivity of "this compound" is dictated by the interplay of its constituent functional groups: the ethylthio and methylthio substituents on the phenyl ring. These sulfur-containing moieties significantly influence the electron density of the aromatic system, thereby determining its susceptibility to attack by both electrophiles and nucleophiles.
Reactivity with Electrophiles
The sulfur atoms in both the ethylthio and methylthio groups possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating nature activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). The directing influence of these groups is primarily ortho and para due to the stabilization of the corresponding cationic intermediates (arenium ions).
In "this compound," the substitution pattern will be a composite of the directing effects of both groups. The ethylthio group at position 1 and the methylthio group at position 3 will direct incoming electrophiles to the positions ortho and para to themselves. Specifically:
The ethylthio group directs to positions 2, 4, and 6.
The methylthio group directs to positions 2, 4, and 6.
Therefore, positions 2, 4, and 6 are all electronically activated and are the most probable sites for electrophilic attack. The precise distribution of products will depend on the steric hindrance posed by the electrophile and the specific reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The general mechanism involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity nih.govresearchgate.netunibo.it.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Group(s) | Predicted Reactivity |
| 2 | ortho to Ethylthio, ortho to Methylthio | Highly Activated |
| 4 | para to Ethylthio, ortho to Methylthio | Highly Activated |
| 5 | meta to both groups | Deactivated |
| 6 | ortho to Ethylthio, para to Methylthio | Highly Activated |
Reactivity with Nucleophiles
Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups wikipedia.orgmasterorganicchemistry.com. In the case of "this compound," the electron-donating nature of the thioether groups deactivates the ring towards nucleophilic aromatic substitution (SNAr).
However, nucleophilic attack can occur at the sulfur atoms, which are electrophilic centers. For instance, the sulfur atoms can be attacked by nucleophiles, potentially leading to cleavage of the C-S bonds, although this typically requires harsh conditions or specific reagents.
Furthermore, reactions involving aryne intermediates can lead to the synthesis of diverse diaryl sulfides rsc.orgrsc.org. While not a direct nucleophilic attack on the aromatic ring of "this compound," such reactions showcase the utility of related structures in building more complex molecules through processes that involve nucleophilic addition to a highly reactive intermediate.
The SNAr mechanism, a key pathway for nucleophilic aromatic substitution, involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anion known as a Meisenheimer complex, followed by the departure of a leaving group wikipedia.orgsemanticscholar.orgnih.gov. For this to occur, the ring must be activated by electron-withdrawing groups, which is not the case for "this compound."
Table 2: General Reactivity Profile of this compound
| Reaction Type | Reactivity | Rationale |
| Electrophilic Aromatic Substitution | Activated | Electron-donating thioether groups increase the nucleophilicity of the aromatic ring. |
| Nucleophilic Aromatic Substitution | Deactivated | Electron-donating thioether groups decrease the electrophilicity of the aromatic ring. |
| Reaction at Sulfur | Possible | The sulfur atoms are potential electrophilic centers for nucleophilic attack. |
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl 3-(methylthio)phenyl sulfide (B99878), the FTIR spectrum is expected to exhibit a combination of absorptions characteristic of its aromatic and thioether components.
Key expected vibrational modes include:
Aromatic C-H Stretching: Aromatic rings typically show C-H stretching absorptions around 3030 cm⁻¹ pressbooks.pub.
Aromatic C=C Stretching: A series of peaks in the 1450 to 1600 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring pressbooks.pub. Usually, two intense bands are observed around 1500 cm⁻¹ and 1600 cm⁻¹ pressbooks.pub.
Aliphatic C-H Stretching: The ethyl and methyl groups will show C-H stretching vibrations in the region of 2850-2960 cm⁻¹.
C-S Stretching: The carbon-sulfur bonds of the thioether linkages are expected to produce weak to medium absorption bands in the fingerprint region of the spectrum, typically around 600-800 cm⁻¹. For petroleum thioethers, a characteristic absorption peak for C-S has been observed at 698 cm⁻¹ researchgate.net.
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,3-disubstitution) will influence the strong C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region, which can be diagnostic of the substitution pattern thieme-connect.de.
Interactive Data Table: Expected FT-IR Absorption Bands for Ethyl 3-(methylthio)phenyl sulfide
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3030 | Weak |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-H Bend (CH₃, CH₂) | 1370-1470 | Medium |
| C-S Stretch | 600-800 | Weak-Medium |
| Aromatic C-H Out-of-Plane Bend | 680-900 | Strong |
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. Based on data for similar compounds like ethyl phenyl sulfide chemicalbook.com, the following chemical shifts can be predicted:
Aromatic Protons: The protons on the benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The 1,3-disubstitution pattern would lead to a complex splitting pattern.
Ethyl Group Protons: The ethyl group would exhibit a quartet for the methylene protons (-CH₂-) adjacent to the sulfur atom, likely around δ 2.9 ppm, and a triplet for the terminal methyl protons (-CH₃) around δ 1.3 ppm, with a coupling constant (J) of approximately 7 Hz.
Methylthio Group Protons: The methyl group attached to the second sulfur atom (-SCH₃) would appear as a sharp singlet, likely in the range of δ 2.4-2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms in an aromatic ring typically absorb in the range of δ 110 to 140 ppm pressbooks.pub. For substituted thioanisoles, the chemical shift of the S-CH₃ carbon is also a key indicator researchgate.netcdnsciencepub.com.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | Multiplet | 125 - 138 |
| Aromatic C-S | - | - | 135 - 145 |
| -S-CH₂-CH₃ | ~2.9 | Quartet | ~30 |
| -S-CH₂-CH₃ | ~1.3 | Triplet | ~15 |
| -S-CH₃ | 2.4 - 2.5 | Singlet | ~16 |
Mass Spectrometry (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the components of a mixture. For a pure sample of this compound, mass spectrometry would provide information on its molecular weight and fragmentation pattern, aiding in its structural elucidation.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₂S₂, MW = 184.32 g/mol ).
Common fragmentation patterns for sulfides involve α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and cleavage of the C-S bond scribd.commiamioh.edunih.gov. Expected fragmentation pathways for this compound would include:
Loss of an ethyl radical (-CH₂CH₃) from the molecular ion.
Loss of a methyl radical (-CH₃) from the methylthio group.
Cleavage of the C-S bonds, leading to fragments corresponding to the ethylthio, methylthio, and phenyl moieties.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been found in the searched literature, studies on substituted diphenyl sulfides provide insights into the likely structural characteristics cas.cz.
In the solid state, the conformation of diaryl sulfides is characterized by the torsion angles around the S-C bonds and the C-S-C bond angle. Repulsion between the phenyl rings typically enlarges the C-S-C bonding angle to be greater than the ideal tetrahedral angle cas.cz. The phenyl rings are generally not coplanar; instead, they adopt a twisted conformation cas.cz. For this compound, a similar non-planar arrangement of the substituted phenyl ring relative to the sulfur atoms would be expected. The crystal packing would be influenced by weak intermolecular interactions, such as van der Waals forces.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. Methods range from the computationally economical Density Functional Theory (DFT) to more resource-intensive post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP3, MP4). These techniques are routinely used to explore the fundamental aspects of molecular systems.
The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization. For a flexible molecule like Ethyl 3-(methylthio)phenyl sulfide (B99878), which has several rotatable single bonds (e.g., Phenyl-S, S-Ethyl, Phenyl-S, S-Methyl), this process involves a conformational analysis.
A potential energy surface (PES) scan is typically performed by systematically rotating the key dihedral angles to locate all possible energy minima, which correspond to stable conformers, and the energy maxima, which represent transition states between them. For instance, in a related compound, ethyl methyl sulfone, DFT calculations using the B3PW91 functional revealed three minima on the PES corresponding to different rotational positions of the ethyl group. A similar approach for Ethyl 3-(methylthio)phenyl sulfide would identify its most stable conformer(s) by comparing their relative energies. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the lowest energy conformer would then serve as the basis for all subsequent calculations.
Table 1: Hypothetical Example of Conformational Analysis Data This table is illustrative and based on typical findings for similar molecules, not on published data for this compound.
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Gauche-1 | ~65° | 0.50 | 25.0 |
| Anti | 180° | 0.00 | 50.0 |
| Gauche-2 | ~295° | 0.50 | 25.0 |
Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the distribution of electrons and their energies within the molecule.
HOMO-LUMO Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive. These energies are standard outputs of DFT and other quantum calculations.
Mulliken Charge Analysis: Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering a picture of charge distribution and identifying electrophilic and nucleophilic sites. This calculation partitions the total electron density among the atoms, which can help in understanding intermolecular interactions and reactivity.
Table 2: Hypothetical Example of Electronic Properties Data (DFT/B3LYP) This table is illustrative and based on typical findings for similar molecules, not on published data for this compound.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Mulliken Charge on S1 | -0.15 e |
| Mulliken Charge on S2 | -0.18 e |
Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results.
Vibrational Frequencies: Calculations of vibrational frequencies (IR and Raman spectra) are performed by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific vibrational modes (stretching, bending, etc.). Comparing the calculated spectrum with an experimental one can help confirm the structure of the synthesized compound. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical level.
UV-Vis Spectra via Time-Dependent DFT (TD-DFT): The electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths of these transitions. The results allow for the assignment of the absorption bands observed experimentally (e.g., π → π* or n → π* transitions) and can predict the maximum absorption wavelength (λmax).
Mechanistic Probing through Theoretical Modeling
Beyond static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions, providing insights into how a molecule might be formed or how it might react.
Theoretical modeling can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is located and characterized. The geometry and vibrational frequencies of the TS are calculated; a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction path. This information is vital for understanding the step-by-step mechanism of a reaction.
By calculating the energies of the reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. Thermochemical calculations, which include zero-point vibrational energy (ZPVE) corrections and thermal corrections, provide key thermodynamic quantities like the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea). The activation energy, which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. These energy profiles allow for a quantitative comparison of different potential reaction pathways, enabling chemists to predict the most likely mechanism and product outcomes.
Studies on Asymmetric Induction and Stereoselectivity in Related Sulfides and Sulfoxides
The stereoselective synthesis of chiral sulfoxides is a significant area of research, as these compounds are valuable intermediates in organic synthesis. Computational and theoretical investigations have become indispensable tools for elucidating the mechanisms that govern asymmetric induction and for predicting the stereochemical outcomes of reactions involving sulfides and sulfoxides. While specific computational studies on this compound are not extensively documented, a wealth of theoretical work on structurally related aryl sulfides provides profound insights into the principles of stereoselectivity. These studies often focus on the oxidation of prochiral sulfides to chiral sulfoxides, a common method for creating a stereogenic sulfur center. nih.govacs.org
A prominent area of investigation involves the use of transition metal complexes with chiral ligands to catalyze the enantioselective oxidation of sulfides. nih.gov A significant body of research, combining experimental results with Density Functional Theory (DFT) calculations, has been dedicated to understanding the titanium-catalyzed asymmetric oxidation of aryl benzyl (B1604629) sulfides. nih.gov These studies have been crucial in explaining the high levels of enantioselectivity observed.
Researchers have found that the active catalyst, often a titanium(IV) complex with a chiral ligand like hydrobenzoin, forms diastereomeric octahedral adducts with the sulfide substrate and the oxidant (e.g., tert-butyl hydroperoxide). nih.gov The energy differences between these diastereomeric transition states are the origin of the enantioselectivity. DFT calculations have been employed to model these transition state structures and to quantify their relative energies, which can then be correlated with the experimentally observed enantiomeric excess (ee). nih.gov
For example, a combined experimental and computational study on the oxidation of fluorinated aryl benzyl sulfides highlighted the subtle electronic and steric effects that influence stereoselectivity. The calculations revealed how fluorine substitution on the aryl ring alters the interactions within the transition state, leading to variations in the observed enantiomeric excess. nih.gov
| Substrate (Aryl Benzyl Sulfide) | Oxidant | Catalyst System | Experimental ee (%) nih.gov | Key Computational Finding |
| Benzyl phenyl sulfide | TBHP | Ti(IV)/(S,S)-hydrobenzoin | 95 | Different interactions in diastereomeric octahedral adducts rationalize high ee. nih.gov |
| Benzyl p-tolyl sulfide | TBHP | Ti(IV)/(S,S)-hydrobenzoin | >98 | Favorable steric and electronic interactions in the preferred transition state. |
| Fluorinated aryl benzyl sulfides | TBHP | Ti(IV)/(S,S)-hydrobenzoin | 84 to >98 | Fluorine substitution modifies non-covalent interactions in the transition state. nih.gov |
This table presents illustrative data from studies on related aryl benzyl sulfides to demonstrate the correlation between experimental outcomes and computational findings.
Theoretical studies are not limited to metal-catalyzed reactions. Biocatalytic oxidation, using enzymes or whole organisms, also benefits from computational analysis. The stereoselective oxidation of thioethers by fungi such as Aspergillus niger has been shown to produce optically active sulfoxides. rsc.org The degree of stereoselectivity is highly dependent on the structure of the sulfide substrate. While detailed DFT models for these enzymatic systems are complex, the observed selectivities provide valuable data for understanding substrate-enzyme interactions. The variation in enantioselectivity with different substituents points to a finely tuned active site, where steric hindrance and electronic properties of the substrate dictate the preferred binding orientation for oxidation. rsc.org
| Substrate (p-X·C₆H₄·S·R) | R Group | Stereoselectivity (% ee) rsc.org |
| p-Tolyl sulfide | t-Butyl | ~100 |
| p-Tolyl sulfide | Benzyl | High |
| Phenyl sulfide | Benzyl | Moderate |
| p-tert-Butylphenyl sulfide | Benzyl | Lower than p-tolyl |
This table illustrates the impact of substrate structure on the stereoselectivity of oxidation by Aspergillus niger, suggesting that computational models would need to account for specific enzyme-substrate interactions.
Furthermore, computational methods like DFT have been used to investigate the fundamental mechanisms of thioether oxidation. nih.gov Studies on model systems, such as the oxidation of methyl phenyl sulfide or dimethyl sulfide, have evaluated different reaction pathways and transition states. For instance, investigations into oxidation by hydrogen peroxide catalyzed by polyoxometalates have used DFT to compare mechanisms, showing a preference for oxygen atom transfer that avoids unfavorable high-coordination geometries in the transition state. nih.gov These fundamental studies are crucial for building the knowledge base required to design new, more effective stereoselective oxidation systems.
Advanced Materials and Catalytic Applications
Role in Sulfur-Functionalized Metal-Organic Frameworks (S-MOFs) Synthesis and Application
Sulfur-functionalized Metal-Organic Frameworks (S-MOFs) are a subclass of porous crystalline materials constructed from metal ions or clusters linked by organic ligands containing sulfur atoms. These materials have garnered significant attention for applications such as the adsorption of heavy metals, gas separation, and catalysis. The incorporation of sulfur functionalities, like thioethers, into the MOF structure imparts unique properties, largely due to the soft nature of sulfur atoms, which, according to the Hard and Soft Acids and Bases (HSAB) theory, exhibit a high affinity for soft metal ions like mercury, silver, and cadmium.
The synthesis of S-MOFs can be achieved through several strategies, with direct synthesis being the most common. This method involves the one-pot reaction of a sulfur-containing organic linker with a metal salt under solvothermal conditions. While Ethyl 3-(methylthio)phenyl sulfide (B99878) itself is not a typical linker due to the lack of requisite coordinating groups (e.g., carboxylates or azoles), its core structure is representative of the building blocks used to create such linkers. To be used in MOF synthesis, it would need to be chemically modified to include functional groups capable of binding to metal centers.
The thioether groups within the linkers can either bond directly to soft metal ions or remain as free, uncoordinated sites within the framework's pores when hard metal ions (like Zr⁴⁺ or Fe³⁺) are used. These accessible sulfur sites are crucial for the targeted applications of the resulting S-MOF. For instance, the presence of thioether groups has been shown to enhance the selective adsorption of ethylene, a plant hormone, which is valuable for extending the shelf life of fresh produce.
Below is a table of representative sulfur-containing organic linkers used in the direct synthesis of S-MOFs, illustrating the types of structures that could potentially be derived from precursors like Ethyl 3-(methylthio)phenyl sulfide.
Table 1: Examples of Sulfur-Containing Linkers for S-MOF Synthesis
| Linker Name | Abbreviation | Chemical Formula |
|---|---|---|
| 2,5-dimercapto-1,4-benzenedicarboxylic acid | H₂DMBDC | C₈H₆O₄S₂ |
| Thiophene-2,5-dicarboxylic acid | H₂TPDC | C₆H₄O₄S |
This table presents examples of linkers used in S-MOF synthesis to illustrate the structural features discussed.
Catalytic Applications in Organic Transformations
The presence of two oxidizable sulfur atoms makes this compound an interesting, albeit challenging, substrate for studying catalytic organic transformations, particularly selective oxidation.
Development of Selective Oxidation Catalysts
The selective oxidation of organic sulfides to either sulfoxides or sulfones is a transformation of significant industrial importance, as these products are valuable intermediates in pharmaceuticals and fine chemicals. The key challenge lies in controlling the oxidation level, preventing the over-oxidation of the desired sulfoxide (B87167) to the corresponding sulfone. In a molecule like this compound, the challenge is amplified by the presence of two different thioether groups (ethylthio and methylthio), which may exhibit different reactivities.
Research in this area focuses on developing catalysts that can achieve high yields and selectivity under mild conditions. Various catalytic systems have been explored for the oxidation of sulfides. For instance, the chloroperoxidase (CPO)-catalyzed oxidation of β-carbonyl sulfides has been studied, showing that the reaction yield is sensitive to the steric and electronic nature of the substituents on the sulfur atom. While methyl and ethyl substituted sulfides gave high yields, bulkier groups led to a dramatic drop in product formation.
Another approach involves direct catalytic imidation of sulfides to produce sulfimides using catalysts like copper triflate, a reaction that also demonstrates sensitivity to the sulfide's structure. For the direct oxidation to sulfoxides, heterogeneous catalysts are of particular interest due to their ease of separation and reusability. Pt-MoOx/TiO₂ has been shown to be an effective and reusable catalyst for the reduction of sulfoxides back to sulfides, and in a novel application, for the conversion of a sulfone to a sulfide.
The table below summarizes the catalytic oxidation of various sulfides using different systems, highlighting the yields and conditions that could be relevant for the selective oxidation of this compound.
Table 2: Research Findings on Selective Oxidation of Various Sulfides
| Substrate | Catalyst System | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl Phenyl Sulfide | Glacial Acetic Acid | H₂O₂ | Methyl Phenyl Sulfoxide | >90% | |
| Diphenyl Sulfoxide | Pt-MoOx/TiO₂ | H₂ (reductant) | Diphenyl Sulfide | >89% (over 5 cycles) | |
| Thioanisole (B89551) | CPO-ILEMB@NMCNs-PEI | O₂ (for in-situ H₂O₂) | Methyl Phenyl Sulfoxide | High Efficiency |
This table showcases various catalytic systems for transformations of sulfides and related compounds, providing context for potential applications with this compound.
Green Chemistry Approaches and Sustainable Catalysis in Sulfide Chemistry
Modern synthetic chemistry places a strong emphasis on "green" methodologies, which aim to reduce environmental impact by using non-toxic reagents, minimizing waste, and employing energy-efficient and recyclable catalysts. The oxidation of sulfides is an area where green chemistry principles have been actively applied.
A key development is the replacement of traditional, often stoichiometric and hazardous, oxidants with environmentally benign alternatives like hydrogen peroxide (H₂O₂) or molecular oxygen. The only byproduct of H₂O₂ oxidation is water, making it a highly attractive green oxidant. Researchers have developed systems for the selective oxidation of sulfides to sulfoxides using H₂O₂ in aqueous media or with recyclable catalysts. For example, a surfactant-based molybdenum system has been shown to effectively catalyze sulfide oxidation in water, with the catalyst being recyclable for several runs without significant loss of activity.
Another green strategy involves photocatalysis, which uses visible light to drive chemical reactions under mild conditions. A one-pot, scalable method for synthesizing sulfides and then oxidizing them to sulfoxides has been developed using visible-light photoredox conditions, green solvents like ethanol (B145695) and water, and oxygen from the air as the terminal oxidant. Such methods offer high atom economy and reduce the reliance on hazardous materials. The development of solid-supported catalysts, such as iron(III) species complexed with β-cyclodextrin, also contributes to greener processes by allowing for easy catalyst recovery and reuse, minimizing metal contamination in the final product.
These green approaches would be directly applicable to the transformation of this compound, offering sustainable pathways to produce its corresponding sulfoxides and sulfones with high selectivity and minimal environmental footprint.
Table 3: Overview of Green Chemistry Approaches in Sulfide Oxidation
| Green Principle | Approach | Example System | Benefit | Reference |
|---|---|---|---|---|
| Benign Oxidant | Use of Hydrogen Peroxide | H₂O₂ in glacial acetic acid | Water is the only byproduct; high selectivity. | |
| Green Solvents | Reactions in Aqueous Media | Surfactant-based Molybdenum catalyst in water | Avoids volatile organic compounds (VOCs); catalyst is recyclable. | |
| Energy Efficiency | Visible-Light Photocatalysis | Ir(III) photocatalyst with O₂ in ethanol/water | Uses light instead of heat; scalable flow system. |
This table summarizes various green chemistry strategies that can be applied to sulfide chemistry.
Future Research Directions
Development of Novel and Efficient Synthetic Methodologies
The synthesis of thioethers, including ethyl 3-(methylthio)phenyl sulfide (B99878), is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals and materials science. cornell.eduacsgcipr.org While traditional methods for forming carbon-sulfur bonds exist, current research is focused on developing more efficient, milder, and environmentally benign synthetic strategies. acsgcipr.orgorganic-chemistry.org
A significant area of interest is the advancement of "click chemistry," particularly thiol-ene and thiol-yne reactions. tandfonline.comjove.com These reactions offer rapid and high-yielding pathways to thioethers under ambient conditions, often facilitated by light or organobase catalysts. tandfonline.com The development of these methods simplifies the generation of complex molecules containing thioether linkages. jove.com
Another promising avenue is the use of transition metal catalysis. nih.gov Historically, sulfur compounds were thought to poison metal catalysts, but recent breakthroughs have identified robust catalyst systems that can withstand these effects and facilitate C-S bond formation with high efficiency. nih.gov Nickel-catalyzed cross-coupling reactions, for instance, have shown great promise in the synthesis of aryl sulfides. acs.org Additionally, researchers are exploring odorless methods for thioarylation and thioalkylation to avoid the use of malodorous thiols. organic-chemistry.org The direct synthesis of thioethers from thiols and alcohols is also an area of ongoing investigation. acs.org
Future efforts will likely focus on expanding the substrate scope of these reactions, reducing catalyst loading, and developing catalytic systems that operate under even milder conditions. The table below summarizes some emerging synthetic methods for thioethers.
| Synthetic Method | Key Features | Catalyst/Reagent Examples |
| Thiol-Ene/Yne "Click" Chemistry | Rapid, high yield, mild conditions, often photochemically initiated. tandfonline.comjove.com | Photoinitiators (e.g., DMPA), Organobases (e.g., TBD). tandfonline.comjove.com |
| Transition Metal Catalysis | High efficiency, good functional group tolerance. nih.govacs.org | Nickel complexes, Copper salts. organic-chemistry.orgacs.org |
| Odorless Thiolation | Avoids the use of volatile and malodorous thiols. organic-chemistry.org | Sodium thiosulfate (B1220275) (Bunte salts), S8/KF, S8/NaOH. organic-chemistry.org |
| Direct Synthesis from Alcohols | Direct conversion of alcohols to thioethers. acs.org | Various, often requiring activation of the alcohol. acs.org |
Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights
A deeper understanding of the reactivity of aryl sulfides is crucial for designing new reactions and applications. Mechanistic studies are shedding light on how these compounds behave in various chemical transformations. For example, investigations into nickel-catalyzed aryl exchange reactions have revealed a catalytic cycle involving oxidative addition and reductive elimination steps. acs.org
The oxidation of thioethers to sulfoxides and sulfones is a well-known transformation, but the nuances of this process, particularly the factors influencing the rate and selectivity of oxidation, are still being explored. nih.gov The nucleophilicity of the sulfur atom, which can be tuned by the electronic nature of the substituent groups, plays a key role in the oxidation sensitivity. nih.gov
Future research will likely delve into more complex reactivity pathways, including the potential for C-S bond activation and functionalization. Understanding these pathways could lead to the development of novel catalytic cycles and synthetic transformations that are currently inaccessible. The use of advanced spectroscopic and computational techniques will be instrumental in elucidating these complex mechanisms.
Advanced Computational Modeling for Predictive Organic Chemistry
Computational chemistry is becoming an indispensable tool in modern organic synthesis and materials science. escholarship.org Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the physical and chemical properties of sulfur-containing compounds. researchgate.netnih.gov These models use molecular descriptors to correlate the structure of a compound with its properties, enabling the prediction of characteristics like solubility and reactivity without the need for extensive experimental work. researchgate.net
For instance, computational studies can provide insights into the adsorption and reactivity of sulfur compounds on catalyst surfaces, which is critical for designing more efficient hydrodesulfurization processes in the petroleum industry. acs.org Density Functional Theory (DFT) calculations can be used to study the binding energies and preferred adsorption sites of organosulfur compounds on catalyst surfaces. acs.org
The future of computational modeling in this field lies in the development of more accurate and predictive models. nih.gov This will involve the use of larger datasets, more sophisticated algorithms like genetic algorithm-based multivariate linear regression (GA-MLR) and feed-forward neural networks (FFNNs), and the incorporation of machine learning and artificial intelligence. nih.gov These advanced models will not only predict the properties of known compounds but also guide the design of new molecules with desired characteristics.
Integration of Ethyl 3-(methylthio)phenyl sulfide into Emerging Material Science Applications
The unique properties of thioethers make them attractive building blocks for a variety of advanced materials. cornell.edu Their incorporation into polymers, for example, can impart specific functionalities. Thioether-containing polymers are being investigated for applications in drug delivery, where their oxidation-sensitive nature can be exploited for controlled release. nih.gov The oxidation of the thioether to a more polar sulfoxide (B87167) or sulfone can trigger a hydrophobic-to-hydrophilic transition, leading to the disassembly of polymeric micelles and the release of encapsulated drugs. nih.gov
Thioether linkages are also being used to create stable, cyclic peptides for therapeutic applications. nih.gov Replacing disulfide bonds with more reduction-resistant thioether bridges can improve the stability of these peptides without significantly altering their biological activity. nih.gov Furthermore, thioethers have found applications as solvents in industrial processes and as components in advanced materials like polymersomes and propellants. wikipedia.org
Future research in this area will focus on designing and synthesizing novel thioether-containing monomers and polymers with tailored properties. This could include the development of new responsive materials, high-performance polymers, and functional coatings. The integration of this compound and its derivatives into these materials could lead to advancements in a wide range of fields, from biomedicine to electronics.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(methylthio)phenyl sulfide, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or sulfide coupling reactions. In SNAr, a methylthio group acts as a nucleophile, displacing a leaving group (e.g., halogen) on an aromatic ring. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Catalysts such as BF₃ or H₃PO₄ can enhance electrophilicity of the aromatic substrate . For reproducibility, reaction progress should be monitored via TLC or GC-MS.
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
Gas chromatography coupled with flame photometric detection (GC-FPD) or mass spectrometry (GC-MS) is preferred due to their high sensitivity to sulfur-containing compounds. Direct injection methods are suitable for volatile derivatives, while solvent extraction (e.g., using dichloromethane) followed by concentration improves detection limits for trace amounts. Calibration with authentic standards and internal normalization (e.g., using deuterated analogs) ensures accuracy .
Q. What are the key stability considerations for storing this compound?
The compound is prone to oxidation and thermal decomposition. Storage under inert atmospheres (N₂ or Ar) at –20°C in amber glass vials minimizes degradation. Esters like Ethyl 3-(methylthio)propanoate can hydrolyze to 3-(methylthio)-1-propanol under humid conditions, necessitating desiccants or anhydrous storage .
Advanced Research Questions
Q. How can contradictory data on the degradation kinetics of this compound in different environments be systematically resolved?
Discrepancies in degradation rates often arise from variable experimental parameters (e.g., temperature, pH, or catalytic metal ions). For example, dimethyl disulfide (DMDS) forms during distillation in copper stills, altering sulfur compound profiles . Controlled studies should isolate variables:
- Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed reactions.
- Compare degradation in inert vs. reactive matrices (e.g., aqueous vs. lipid-rich systems).
- Employ kinetic modeling (e.g., Arrhenius plots) to extrapolate environmental persistence .
Q. What factors influence the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?
The methylthio group (–SCH₃) is a strong ortho/para-directing substituent due to its electron-donating resonance effects. Steric hindrance at the ortho position (from the ethyl group) often shifts reactivity to the para position. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies. Experimental validation involves synthesizing derivatives (e.g., nitration or halogenation) and characterizing products via NMR/XRD .
Q. How do structural modifications (e.g., alkyl chain length or sulfur oxidation state) alter the reactivity of this compound in organometallic catalysis?
Modifying the ethyl group to longer alkyl chains (e.g., propyl or butyl) increases steric bulk, potentially reducing catalytic turnover but enhancing selectivity. Oxidation of the sulfide to sulfoxide or sulfone (–SO₃H) changes electronic properties, making the compound a stronger Lewis acid. Comparative studies using Pd or Ni catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) can quantify these effects .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields of this compound across literature?
Yield disparities often stem from differences in purification methods (e.g., column chromatography vs. distillation) or reagent purity. Replicating procedures with rigorously dried solvents and freshly distilled reactants reduces variability. Reporting yields with detailed experimental logs (e.g., stirring rate, cooling methods) enhances reproducibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
